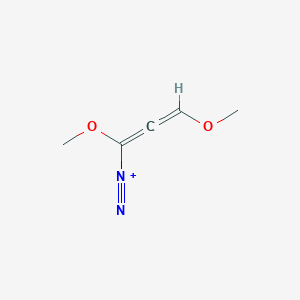![molecular formula C25H39O3PSi B14180849 Diphenyl[7-(triethoxysilyl)heptyl]phosphane CAS No. 919356-52-8](/img/structure/B14180849.png)
Diphenyl[7-(triethoxysilyl)heptyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl[7-(triethoxysilyl)heptyl]phosphane is an organophosphorus compound with the molecular formula C25H39O3PSi . This compound features a phosphane group bonded to a heptyl chain, which is further functionalized with a triethoxysilyl group. The presence of both phosphane and silyl groups makes it a versatile compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[7-(triethoxysilyl)heptyl]phosphane typically involves the reaction of diphenylphosphine with a heptyl chain functionalized with a triethoxysilyl group. The reaction conditions often require the use of a base to deprotonate the phosphine, facilitating its nucleophilic attack on the heptyl chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl[7-(triethoxysilyl)heptyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and alcohols can react with the triethoxysilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the triethoxysilyl group.
Major Products Formed
Oxidation: Diphenyl[7-(triethoxysilyl)heptyl]phosphine oxide.
Substitution: Various substituted phosphane derivatives.
Hydrolysis: Silanol derivatives.
Applications De Recherche Scientifique
Diphenyl[7-(triethoxysilyl)heptyl]phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of diphenyl[7-(triethoxysilyl)heptyl]phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The triethoxysilyl group can also interact with various substrates, facilitating their transformation in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Diphenyl[7-(triethoxysilyl)heptyl]phosphane is unique due to its longer heptyl chain, which provides additional flexibility and potential for functionalization compared to its shorter-chain analogs. This makes it particularly useful in applications requiring extended molecular structures.
Propriétés
Numéro CAS |
919356-52-8 |
|---|---|
Formule moléculaire |
C25H39O3PSi |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
diphenyl(7-triethoxysilylheptyl)phosphane |
InChI |
InChI=1S/C25H39O3PSi/c1-4-26-30(27-5-2,28-6-3)23-17-9-7-8-16-22-29(24-18-12-10-13-19-24)25-20-14-11-15-21-25/h10-15,18-21H,4-9,16-17,22-23H2,1-3H3 |
Clé InChI |
USIJXMOYIFNBNO-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)
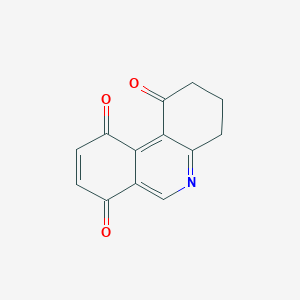
![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
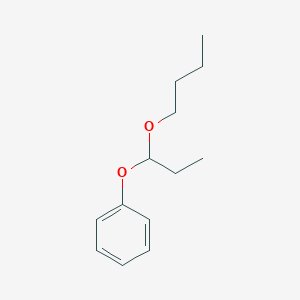
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
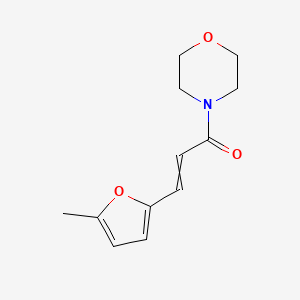
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
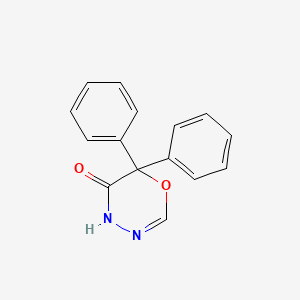
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)

